(5-chloroquinolin-8-yl) azepane-1-carboxylate

Lipophilicity Drug-likeness Permeability prediction

(5-Chloroquinolin-8-yl) azepane-1-carboxylate (CAS not assigned; ChemBridge ID is a synthetic quinoline-azepane carbamate ester combining a 5-chloroquinolin-8-ol core with a hexahydroazepine (azepane) ring via a carbamate linkage. The compound belongs to the 8-hydroxyquinoline ester class—a privileged scaffold in medicinal chemistry with documented applications in anticancer, antimalarial, and antimicrobial drug discovery.

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77 g/mol
Cat. No. B4020274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloroquinolin-8-yl) azepane-1-carboxylate
Molecular FormulaC16H17ClN2O2
Molecular Weight304.77 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
InChIInChI=1S/C16H17ClN2O2/c17-13-7-8-14(15-12(13)6-5-9-18-15)21-16(20)19-10-3-1-2-4-11-19/h5-9H,1-4,10-11H2
InChIKeyDAQAOBSFLSGZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloroquinolin-8-yl) Azepane-1-Carboxylate: Physicochemical and Structural Baseline for Research Procurement


(5-Chloroquinolin-8-yl) azepane-1-carboxylate (CAS not assigned; ChemBridge ID 7161696) is a synthetic quinoline-azepane carbamate ester combining a 5-chloroquinolin-8-ol core with a hexahydroazepine (azepane) ring via a carbamate linkage . The compound belongs to the 8-hydroxyquinoline ester class—a privileged scaffold in medicinal chemistry with documented applications in anticancer, antimalarial, and antimicrobial drug discovery [1]. It is supplied as an achiral free-base solid with molecular formula C₁₆H₁₇ClN₂O₂ and molecular weight 304.77 g/mol, and is available through the ChemBridge Hit2Lead screening compound platform .

Why Generic Substitution Fails for (5-Chloroquinolin-8-yl) Azepane-1-Carboxylate: Structural Determinants of Selectivity and Property Divergence


Close structural analogs of (5-chloroquinolin-8-yl) azepane-1-carboxylate—including regioisomers, non-chlorinated derivatives, and piperidine homologues—cannot be assumed interchangeable. Even single-atom or single-position alterations produce measurable shifts in lipophilicity (ΔLogP ≥ 0.45), aqueous solubility (ΔLogSW ≥ 0.49), and conformational freedom . The 5-chloro substituent participates in halogen-bonding interactions that direct supramolecular assembly and may modulate target binding, an interaction absent in non-halogenated analogs [1]. Furthermore, the azepane seven-membered ring adopts distinct conformational ensembles compared to piperidine six-membered rings, altering steric and electronic presentation of the carbamate pharmacophore [2]. These differences render the compound a non-fungible tool for structure-activity relationship (SAR) studies and screening campaigns.

Quantitative Differentiation Evidence for (5-Chloroquinolin-8-yl) Azepane-1-Carboxylate vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 5-Chloro-8-quinolinyl Azepane vs. 7-Chloro-4-quinolinyl Piperidine Regioisomer

The target compound (5-chloroquinolin-8-yl) azepane-1-carboxylate exhibits a calculated LogP of 4.19, which is 0.45 log units higher than the 7-chloro-4-quinolinyl piperidine regioisomer (ChemBridge ID 6753105, LogP 3.74) . This difference reflects both the shift of chlorine from position 7 to 5 on the quinoline ring and the expansion from piperidine (6-membered) to azepane (7-membered) ring. The increased lipophilicity predicts higher passive membrane permeability but also greater potential for nonspecific protein binding, a trade-off that must be considered when selecting screening compounds for cellular vs. biochemical assays.

Lipophilicity Drug-likeness Permeability prediction

Aqueous Solubility (LogSW) Distinction Between 5-Chloro and 5,7-Dichloro Azepane Analogs

The target compound displays a calculated LogSW (log aqueous solubility) of −5.00, compared to −5.52 for the 5,7-dichloro analog (ChemBridge ID 7174908, 5,7-dichloro-8-quinolinyl 1-azepanecarboxylate) . The 0.52 log unit improvement in predicted solubility for the monochloro compound translates to approximately a 3.3-fold higher aqueous solubility. This is attributable to the reduced molecular weight (305 vs. 339 g/mol) and lower halogen content of the target compound, reducing crystal lattice energy and hydrophobic surface area.

Aqueous solubility DMSO stock preparation Assay compatibility

Azepane Ring Conformational Advantage Over Piperidine Homologs

The azepane (7-membered) ring in the target compound offers a distinct conformational landscape compared to the piperidine (6-membered) ring of regioisomer ID 6753105 . Azepane rings adopt multiple low-energy conformations (chair, twist-chair, boat) with a larger pseudorotational itinerary than piperidine, which is restricted primarily to chair conformations. In the context of azepanone-based cathepsin inhibitors, the 7-membered ring has been shown to enable productive P2-P3 binding interactions with cysteine protease active sites that are inaccessible to smaller ring homologs [1]. The carbamate linker in the target compound positions the azepane ring for potential interactions with hydrophobic protein subpockets, where the additional methylene group provides enhanced van der Waals contact surface.

Conformational flexibility Ring size Target binding geometry

Halogen Bonding Capability of the 5-Chloro Substituent vs. Non-Halogenated Analog

The 5-chloro substituent on the quinoline ring of the target compound enables halogen-bonding interactions that are structurally absent in the non-chlorinated analog quinolin-8-yl azepane-1-carboxylate (CAS 510734-22-2) . Crystallographic studies on closely related 5-chloroquinolin-8-yl esters have demonstrated that the chlorine atom participates in Cl···Cl halogen-halogen interactions at distances of 3.2171(15) Å—less than the sum of van der Waals radii (3.50 Å)—as well as C–H···Cl non-classical hydrogen bonds that direct supramolecular assembly into centrosymmetric dimers [1]. These directional non-covalent interactions, quantified by the halogen bond angle and distance, can contribute to molecular recognition in biological targets, offering an additional binding modality not available to the non-halogenated analog.

Halogen bonding Supramolecular chemistry Target engagement

Recommended Research Application Scenarios for (5-Chloroquinolin-8-yl) Azepane-1-Carboxylate


Cellular Phenotypic Screening Requiring Balanced Lipophilicity

With a LogP of 4.19, the target compound occupies a lipophilicity window suitable for cell-permeable screening compounds (typically LogP 1–5) while avoiding the excessive lipophilicity (LogP >5) associated with promiscuous aggregation and nonspecific cytotoxicity . Researchers designing cell-based phenotypic assays (e.g., cancer cell viability, antimicrobial activity) should prioritize this compound over the 5,7-dichloro analog (LogP 4.50) when seeking to minimize non-specific membrane perturbation, and over the 7-chloro-4-quinolinyl piperidine (LogP 3.74) when higher intracellular accumulation is desired .

Biochemical High-Throughput Screening (HTS) with Stringent Solubility Requirements

The predicted aqueous solubility (LogSW −5.00) enables reliable preparation of 10–30 mM DMSO stock solutions, a critical requirement for automated HTS workflows where compound precipitation can generate false negatives . The target compound's solubility advantage over the 5,7-dichloro analog (LogSW −5.52) translates to fewer solubility-related assay artifacts and higher confidence in primary hit calling at typical screening concentrations of 10–30 µM .

Structure-Activity Relationship (SAR) Studies Exploiting Halogen Bonding

The 5-chloro substituent provides a validated halogen bond donor site, as structurally confirmed in related 5-chloroquinolin-8-yl ester crystal systems [1]. Medicinal chemistry teams pursuing fragment-based or structure-guided lead optimization can leverage this halogen bonding capacity to probe hydrophobic protein subpockets with directional interactions, a design feature not accessible with the non-halogenated quinolin-8-yl azepane-1-carboxylate scaffold [1].

Azepane Ring Conformational Probing in Kinase or Protease Inhibitor Design

The seven-membered azepane ring provides expanded conformational sampling compared to six-membered piperidine homologs, a property exploited in azepanone-based cathepsin inhibitors to achieve selectivity between closely related cysteine proteases [2]. Investigators targeting ATP-binding pockets or protease active sites with flexible, adaptive binding geometries should select this azepane-containing scaffold over piperidine analogs (e.g., ID 6753105) when conformational adaptability is hypothesized to drive target selectivity [2].

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